Ethyl 4-(2-(phenylsulfonyl)acetamido)benzoate
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Description
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, the reaction of ethyl 4-(2-cyanoacetamido) benzoate with phenylisothiocyanate in ethanol containing elemental sulfur has been reported to afford the preparation of aminothiazole derivatives . Another study mentioned the reaction of ethyl 4-(2-cyanoacetamido)benzoate with hydrogen sulfide in the presence of triethyl amine, followed by DMAD, to afford thiazolidin-4-one derivatives .Scientific Research Applications
Synthesis and Spectral Analysis
Ethyl 4-(2-(phenylsulfonyl)acetamido)benzoate and its derivatives have been synthesized and characterized through various techniques such as 1H-NMR, IR, and mass spectral data. For instance, Khalid et al. (2016) synthesized N-substituted derivatives of a compound closely related to this compound, highlighting its potential in chemical synthesis and analysis (Khalid et al., 2016).
Anti-Bacterial and Anti-Inflammatory Activities
Compounds structurally similar to this compound have been evaluated for their anti-bacterial and anti-inflammatory properties. For example, Chandak et al. (2012) synthesized nitric oxide donating groups with anti-inflammatory activity, one of which is closely related to this compound (Chandak et al., 2012).
Molecular Docking Studies
El-Azab et al. (2016) conducted FT-IR, FT-Raman, and molecular docking studies of a compound related to this compound, suggesting its potential application in drug design and molecular interaction studies (El-Azab et al., 2016).
Liquid Crystalline Properties
Studies have been conducted on the synthesis and behavior of compounds structurally similar to this compound, exploring their liquid crystalline properties and potential applications in materials science. Bracon et al. (2000) synthesized and characterized monomers with liquid crystalline properties (Bracon et al., 2000).
Anti-Juvenile Hormone Activity
This compound derivatives have been evaluated for their anti-juvenile hormone activity, suggesting potential applications in entomology and pest control. Furuta et al. (2006) synthesized and tested derivatives for their activity to induce metamorphosis in larvae of the silkworm (Furuta et al., 2006).
Properties
IUPAC Name |
ethyl 4-[[2-(benzenesulfonyl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-2-23-17(20)13-8-10-14(11-9-13)18-16(19)12-24(21,22)15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLKJWNMATVCTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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